6-Bromo-5,5-dimethylhex-1-ene
Description
Overview of Alkenyl Bromides in Contemporary Organic Synthesis
Alkenyl bromides, also known as vinyl bromides, are highly valued intermediates in organic synthesis. sioc-journal.cnresearchgate.net Their significance largely stems from their participation in a wide array of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds. sioc-journal.cnresearchgate.netacs.org Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings frequently employ alkenyl bromides to link different molecular fragments, enabling the construction of polysubstituted alkenes with high precision. sioc-journal.cnresearchgate.netmdpi.com
The utility of these compounds is not limited to palladium-catalyzed reactions; they are also key substrates in nickel-catalyzed processes, which are often favored for their lower cost and unique reactivity profiles. researchgate.net For instance, nickel catalysis has been successfully used for the halogenation of enol triflates to produce a variety of alkenyl halides, including bromides, under mild conditions. researchgate.net Beyond cross-coupling, alkenyl bromides serve as precursors for the synthesis of other important functional groups and participate in radical reactions and multicomponent cascade reactions to build complex heterocyclic frameworks like thiophenes. acs.orgresearchgate.net
However, simpler vinyl bromides can be challenging to handle due to low boiling points and potential health risks, which has spurred the development of greener alternatives like vinyl esters and sulfonates for certain applications. mdpi.com Despite this, the unique reactivity imparted by the bromine atom ensures that alkenyl bromides remain indispensable tools for synthetic chemists in both academic and industrial research. organic-chemistry.org
Structural Characteristics and Chemical Reactivity Considerations for 6-Bromo-5,5-dimethylhex-1-ene
This compound is a halogenated alkene with the molecular formula C₈H₁₅Br. Its structure is defined by a six-carbon chain featuring a terminal double bond (at C1), a primary bromide at the other end (C6), and, crucially, a pair of methyl groups on the adjacent carbon (C5). This gem-dimethyl group, creating a neopentyl-like arrangement, imposes significant steric hindrance around the bromine atom.
This unique combination of a reactive double bond and a sterically encumbered primary bromide dictates its chemical behavior. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. However, the steric bulk of the adjacent gem-dimethyl groups can significantly slow down bimolecular substitution (Sₙ2) reactions. Under the influence of a strong base, elimination to form an alkyne (5,5-dimethylhex-1-yne) is a possible reaction pathway. chemsrc.com The terminal alkene moiety can readily undergo addition reactions with reagents like halogens or hydrogen halides.
One of the most studied aspects of this molecule is its role as a radical precursor. The carbon-bromine bond can be cleaved to generate a primary alkyl radical. This radical is strategically positioned to undergo intramolecular cyclization by attacking the terminal double bond. Studies have shown that this radical cyclization, a key step in forming five- or six-membered rings, is a powerful tool in synthesis. researchgate.netrsc.org The presence of the gem-dimethyl group has been shown to enhance the rates of both 5-exo and 6-endo cyclization modes compared to simpler hexenyl radicals. rsc.org
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 56068-49-6 |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol |
Historical Context of Research on Branched Alkenyl Halides
Research into alkenyl halides dates back many decades, with early work focusing on their synthesis and fundamental reactivity. The preparation of long-chain and branched alkenyl bromides was often challenging, with methods sometimes leading to isomerization of double bonds or the formation of significant by-products. researchgate.net Early methods for allylic bromination, for instance, required high temperatures and careful control of bromine concentration, which limited their scope. thieme-connect.de The introduction of reagents like N-bromosuccinimide (NBS) provided a more convenient and selective method for producing allylic bromides under milder conditions. thieme-connect.de
The development of organometallic chemistry in the mid-20th century revolutionized the use of alkenyl halides. The discovery that these compounds could act as electrophilic partners in coupling reactions opened up vast new possibilities for constructing complex molecules. nih.gov However, the synthesis of specific isomers, particularly Z-alkenyl halides, remained a challenge. nih.gov
More recent history has focused on developing highly selective and efficient catalytic methods. The advent of sophisticated palladium and nickel catalysts with specialized phosphine (B1218219) ligands has enabled the coupling of a much wider range of substrates, including sterically hindered or functionally complex branched alkenyl halides. researchgate.netnih.gov Furthermore, modern research has explored novel activation methods, such as photoredox catalysis, to generate radicals from alkyl and alkenyl halides under exceptionally mild conditions, expanding their synthetic utility even further. rsc.orgumich.edu
Rationale for Advanced Academic Inquiry into this compound
The continued academic interest in this compound is driven by its utility as a specialized tool for probing chemical reactivity and for building complex molecular structures. Its primary value lies in the study of radical reactions. rsc.org
Specifically, it serves as an excellent substrate for investigating the kinetics and regioselectivity of radical cyclizations. researchgate.netrsc.org When the 6-bromo-5,5-dimethylhex-1-enyl radical is generated, it can cyclize to form either a five-membered ring (1,1-dimethyl-2-methylenecyclopentane) via a 5-exo-trig pathway or a six-membered ring (1,1-dimethylcyclohexene) via a 6-endo-trig pathway. By studying the ratio of these products under various conditions, chemists can gain fundamental insights into the factors that control these ring-closing reactions, such as transition state geometries and non-bonded interactions. rsc.org The gem-dimethyl group provides a distinct structural marker that influences reaction rates and helps in the analysis of reaction outcomes. rsc.org
This compound is therefore not just an intermediate, but a mechanistic probe—a molecule used to ask fundamental questions about how chemical reactions work. The knowledge gained from studying its behavior can then be applied to the design of new synthetic strategies for creating complex target molecules, including natural products and novel materials.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5,5-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLCJSIYMUMAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438176 | |
| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56068-49-6 | |
| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Bromo 5,5 Dimethylhex 1 Ene
Approaches to Introduce the Bromoalkene Functionality
The targeted introduction of a bromine atom at the allylic position while preserving the terminal double bond is a key challenge in the synthesis of 6-bromo-5,5-dimethylhex-1-ene.
Allylic Bromination Techniques for Unsaturated Substrates
Allylic bromination using N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at the carbon adjacent to a double bond. libretexts.org This reaction typically proceeds via a free radical chain mechanism. libretexts.org In the case of a symmetrical alkene like 5,5-dimethylhex-1-ene, the reaction would be initiated by a radical initiator, such as light or peroxide, to generate a bromine radical. This radical then abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. libretexts.orgstackexchange.com The subsequent reaction of this radical with a bromine source, such as Br2 generated in situ from the reaction of HBr with NBS, yields the desired this compound. libretexts.org The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic addition to the double bond. libretexts.org
The regioselectivity of this bromination is influenced by the stability of the resulting radical intermediate. The allylic C-H bond is weaker than vinylic or typical alkyl C-H bonds, making it more susceptible to abstraction. libretexts.org However, in an unsymmetrical alkene, a mixture of products can be formed due to the presence of multiple, non-equivalent allylic positions. stackexchange.com
Stereoselective Formation of the Hex-1-ene Moiety
While the synthesis of this compound itself does not inherently involve the creation of a new stereocenter at the double bond, stereoselective methods are crucial when constructing similar or more complex unsaturated systems. For instance, in the synthesis of related compounds, stereoselective reactions are employed to control the geometry of the double bond. thieme-connect.com
Synthesis of this compound from Precursor Molecules
The synthesis of this compound can be accomplished by starting with precursor molecules and performing key chemical transformations.
Functional Group Transformations to Yield the Bromoalkene
A primary route to this compound involves the conversion of the corresponding alcohol, 5,5-dimethylhex-1-en-6-ol. This transformation can be achieved using various brominating agents. Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) for the corresponding chloride. libretexts.org These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions and potential carbocation rearrangements. libretexts.org The reaction with PBr3 typically proceeds through an SN2 mechanism, resulting in an inversion of configuration if the alcohol is chiral. libretexts.org The alcohol's hydroxyl group is first converted into a better leaving group, which is then displaced by the bromide ion. libretexts.org
Another approach is the Appel reaction, which uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and a carbon tetrahalide, like carbon tetrabromide (CBr4), to convert an alcohol to the corresponding alkyl halide.
The precursor alcohol, 5,5-dimethylhex-1-en-6-ol, can be synthesized through various methods. One potential route involves the reaction of a suitable Grignard reagent, such as vinylmagnesium bromide, with an appropriate aldehyde, like 3,3-dimethylbutanal. sorbonne-universite.fr
Coupling Reactions in the Construction of the this compound Skeleton
Coupling reactions can also be employed to construct the carbon skeleton of this compound. For instance, a Grignard reagent could be coupled with an appropriate electrophile. While specific examples for this exact molecule are not prevalent in the provided search results, general principles of coupling reactions can be applied. clockss.orgthieme-connect.de For example, a Grignard reagent derived from a brominated precursor could be coupled with a molecule containing the vinyl group.
Atom Economy and Sustainability in the Synthesis of this compound
The principles of atom economy and green chemistry are increasingly important in modern organic synthesis. When evaluating the different synthetic routes to this compound, it is important to consider these factors.
For example, the allylic bromination with NBS generates succinimide (B58015) as a byproduct. thieme-connect.de While effective, this introduces additional atoms that are not incorporated into the final product. Similarly, the conversion of an alcohol using PBr3 generates phosphorous acid as a byproduct.
In contrast, catalytic methods, where a small amount of a catalyst is used to facilitate the reaction, are generally more atom-economical. While specific catalytic methods for the direct synthesis of this compound are not detailed in the provided search results, the development of such methods would be a significant advancement in the sustainable production of this compound.
The choice of solvent also plays a role in the sustainability of a synthesis. Using greener solvents or minimizing solvent use altogether can significantly reduce the environmental impact of a chemical process.
Reactivity and Reaction Pathways of 6 Bromo 5,5 Dimethylhex 1 Ene
Intramolecular Cyclization Phenomena
Intramolecular cyclization is a key reaction pathway for 6-Bromo-5,5-dimethylhex-1-ene, leading to the formation of cyclic compounds.
Carbolithiation Reactions Leading to Cyclized Products
The treatment of this compound with lithium in a solvent mixture of pentane (B18724) and diethyl ether does not yield the expected (2,2-dimethylhex-5-en-1-yl)lithium. Instead, it undergoes an intramolecular carbolithiation reaction to form [(3,3-dimethylcyclopentyl)methyl]lithium. illinois.edu This cyclization is consistent with the behavior of other hex-5-en-1-yllithium compounds, which are known to cyclize to (cyclopentylmethyl)lithium derivatives. illinois.edu The longer chain hexenyl species, (2,2-dimethylhex-5-en-1-yl)lithium, is thermodynamically unstable relative to its cyclized product. illinois.eduresearchgate.net
The intramolecular carbolithiation of a series of propargylic ethers has been shown to proceed exclusively through 5-exo-dig cyclizations, resulting in the formation of dihydrobenzofurans. researchgate.net The stereochemical outcome of the cyclization is dependent on the nature of the terminal substituent on the acetylenic carbon. If the terminal substituent is a carbon atom, the cyclization can occur if the terminal propargylic position is at least disubstituted and contains a coordinating element, leading to the E isomer of the exocyclic double bond via an anti-carbolithiation pathway. researchgate.net
Formation of Substituted Cyclopentanes via Intramolecular Processes
The intramolecular cyclization of this compound and its derivatives is a valuable method for the synthesis of substituted cyclopentanes. For instance, the radical cyclization of the 6-hexenyl radical, often generated from 6-bromohex-1-ene, predominantly yields the cyclopentylmethyl radical. researchgate.netscispace.com This high regioselectivity for 5-exo cyclization is a common feature in radical reactions of this type. scispace.comresearchgate.net
Atom transfer radical annulation (ATRAn) reactions involving alkenyl boronic esters and homoallylic iodides provide a route to polysubstituted borylated cyclopentanes. researchgate.net Similarly, a formal atom transfer radical [3+2] annulation between homoallyl radical precursors and 1,1-diborylethene has been developed to access polysubstituted cyclopentanes containing a gem-diboronic ester moiety. researchgate.net
The table below summarizes the cyclization products of selected hexenyl radicals.
| Reactant | Product(s) | Reaction Type |
| 6-bromohex-1-ene | (Phenylmethyl)cyclopentane, 6-phenylhex-1-ene | Radical cyclization followed by capture |
| 1-bromo-2,2,5-trimethylhex-5-ene | 2,5,5-trimethylhex-1-ene, 1,1,3,3-tetramethylcyclopentane, 1,1,4-trimethylcyclohexane | Radical cyclization (exo and endo modes) |
| 6-heptenoic acid | Not specified | Kolbe's electrolysis |
| Di-6-heptenoyl peroxide | Not specified | Thermolysis |
Regioselectivity and Stereochemical Control in Cyclization
The regioselectivity of the cyclization of hex-5-enyl radicals is highly dependent on the substitution pattern of the radical. The parent hex-5-enyl radical cyclizes to form the cyclopentylmethyl radical with high regioselectivity. scispace.com However, the introduction of substituents can influence the outcome. For example, the 2,2,5-trimethylhex-5-enyl radical undergoes both 5-exo and 6-endo cyclization. scispace.com
The stereoselectivity of 1,5-ring closures of monosubstituted hex-5-enyl radicals is influenced by the position of the substituent. 2-methyl- and 4-methyl-hex-5-enyl radicals predominantly yield trans-substituted cyclopentanes, while the 3-methylhex-5-enyl radical gives mainly the cis product. researchgate.net This stereochemical outcome is attributed to the influence of the substituent on the stability of the chair-like transition state conformations. researchgate.net
Radical-Mediated Transformations
This compound is a precursor for the generation of radical intermediates, which can undergo a variety of transformations.
Generation of Radical Intermediates from this compound
The 5,5-dimethylhex-1-en-6-yl radical can be generated from this compound through various methods, including the use of tributyltin hydride. adelaide.edu.au This primary alkyl radical can then participate in subsequent reactions. The compound has also been utilized as a radical clock to study the kinetics of certain reactions.
The generation of radical intermediates can also be achieved through photoredox catalysis. For instance, the irradiation of certain aldehydes can initiate radical polymerization or other radical-mediated transformations. beilstein-journals.org In some cases, energy transfer from a photocatalyst to the substrate can lead to the formation of diradical species that undergo further reactions. rsc.orgchinesechemsoc.org
Intramolecular and Intermolecular Radical Addition and Coupling Reactions
Once generated, the radical from this compound can undergo intramolecular cyclization, as discussed previously. researchgate.net The rate constant for the cyclization of the 5-hexenyl radical to the cyclopentylmethyl radical has been extensively studied. scispace.com
Intermolecular radical reactions are also possible. For example, carbon-centered radicals can add to electron-rich or electron-deficient alkenes, allenes, and alkynes. researchgate.net These radical addition reactions are synthetically useful for forming carbon-carbon bonds, even sterically hindered ones. researchgate.net A unified protocol for the intermolecular Heck-type functionalization of alkenes has been developed using thianthrenation, allowing for the formation of C-C, C-N, and C-S bonds. chemrxiv.org
The table below provides examples of intermolecular radical reactions.
Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon
The bromine atom in this compound is a good leaving group, making the C6 carbon susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion. However, the steric bulk of the neighboring 5,5-dimethyl group can hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to unhindered primary alkyl bromides.
Common nucleophiles that can participate in substitution reactions with this compound include hydroxides, cyanides, and amines. For instance, reaction with hydroxide (B78521) ions (OH⁻) would yield 6-hydroxy-5,5-dimethylhex-1-ene, while reaction with cyanide (CN⁻) would produce 6-cyano-5,5-dimethylhex-1-ene. Amines can also be used to introduce nitrogen-containing functional groups.
A notable application of nucleophilic substitution is the Gabriel synthesis, which can be employed to introduce a primary amine group. smolecule.com This multi-step process involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to liberate the desired primary amine. smolecule.com This method is often preferred over direct amination to avoid over-alkylation. smolecule.com
The table below summarizes some potential nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product | Reaction Type |
| Hydroxide | Sodium Hydroxide (NaOH) | 6-hydroxy-5,5-dimethylhex-1-ene | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | 6-cyano-5,5-dimethylhex-1-ene | SN2 |
| Phthalimide | Potassium Phthalimide | N-(5,5-dimethylhex-1-en-6-yl)phthalimide | Gabriel Synthesis (intermediate) |
| Amine | Ammonia (NH₃) | 6-amino-5,5-dimethylhex-1-ene | SN2 |
It is important to note that under strongly basic conditions, elimination reactions can compete with substitution. For example, treatment with a strong, bulky base like potassium tert-butoxide could favor the formation of 5,5-dimethylhex-1-yne (B10065) through an elimination pathway.
Electrophilic Addition to the Olefinic Moiety
The terminal double bond in this compound is an electron-rich region and is therefore susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile.
The addition of hydrogen halides (HX), such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to the alkene would be expected to follow Markovnikov's rule. slideserve.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack by the halide ion would then yield the corresponding 2-halo-6-bromo-5,5-dimethylhexane.
Halogens, such as bromine (Br₂) or chlorine (Cl₂), can also add across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, resulting in a vicinal dihalide. masterorganicchemistry.com
The reactivity of the double bond allows for a range of other addition reactions. For example, hydroamination, the addition of an amine across the double bond, can be achieved using catalysts such as organolanthanide complexes. smolecule.com
Below is a table outlining potential electrophilic addition reactions.
| Reagent | Product (Major) | Reaction Type |
| Hydrogen Bromide (HBr) | 2,6-dibromo-5,5-dimethylhexane | Electrophilic Addition (Markovnikov) |
| Bromine (Br₂) | 1,2,6-tribromo-5,5-dimethylhexane | Electrophilic Addition |
| Water (H₂O) in acid | 6-bromo-5,5-dimethylhexan-2-ol | Acid-catalyzed Hydration |
Oxidative Transformations of the Aliphatic Bromoalkene Framework
The this compound framework can undergo various oxidative transformations targeting either the alkene or other parts of the molecule.
Oxidation of the alkene moiety can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely form an epoxide, 6-bromo-5,5-dimethyl-1,2-epoxyhexane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions, could yield a diol, 6-bromo-5,5-dimethylhexane-1,2-diol.
Recent research has explored the oxidative hydrolysis of aliphatic bromoalkenes using hypervalent iodine reagents. beilstein-journals.orgnih.gov This type of reaction can lead to the formation of α-bromoketones. beilstein-journals.orgnih.gov While not specifically detailing the reaction with this compound, the study indicates that sterically hindered bromoalkenes are viable substrates for this transformation. beilstein-journals.orgnih.gov The reaction proceeds via a proposed mechanism involving an external bromide attack. beilstein-journals.orgnih.gov
Furthermore, singlet oxygen, often generated photochemically, can react with alkenes in what is known as the Schenck ene reaction to form allylic hydroperoxides. acs.org This could potentially lead to the formation of a hydroperoxide on the carbon adjacent to the double bond.
The following table presents some possible oxidative transformations.
| Oxidizing Agent | Product | Reaction Type |
| m-Chloroperoxybenzoic acid (m-CPBA) | 6-bromo-5,5-dimethyl-1,2-epoxyhexane | Epoxidation |
| Potassium Permanganate (KMnO₄, cold, dilute) | 6-bromo-5,5-dimethylhexane-1,2-diol | Dihydroxylation |
| Hypervalent Iodine Reagents | α-bromoketone derivatives | Oxidative Hydrolysis |
| Singlet Oxygen (¹O₂) | Allylic hydroperoxide | Schenck Ene Reaction |
Mechanistic Investigations of 6 Bromo 5,5 Dimethylhex 1 Ene Reactions
Detailed Mechanistic Pathways of Intramolecular Carbolithiation
The intramolecular carbolithiation of 6-bromo-5,5-dimethylhex-1-ene is a process that leads to the formation of a new carbon-carbon bond and a cyclic structure. This reaction proceeds through the initial formation of an organolithium reagent, which then undergoes an intramolecular addition to the carbon-carbon double bond.
Elucidation of Organolithium Intermediate Structures and Dynamics
The treatment of this compound with lithium metal results in the formation of an organolithium intermediate. illinois.edu However, the expected (2,2-dimethylhex-5-en-1-yl)lithium is not observed. Instead, the reaction directly yields the cyclized product, [(3,3-dimethylcyclopentyl)methyl]lithium. illinois.edu This observation is consistent with previous reports that hex-5-en-1-yllithium compounds readily cyclize to form (cyclopentylmethyl)lithium derivatives. illinois.edu
The structure and dynamics of related, but more stable, ω-alkenyllithium compounds have been studied to understand the intermediates in carbolithiation reactions. For instance, (2,2-dimethylbut-3-en-1-yl)lithium and (2,2-dimethylpent-4-en-1-yl)lithium have been synthesized and characterized. illinois.edu These studies, which include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, reveal that these organolithium species exist as tetramers in hydrocarbon solvents, and the lithium atoms are coordinated to the olefinic double bond. researchgate.net This intramolecular coordination is a key feature of the intermediate that precedes the carbolithiation step.
Role of Li-Olefin π-Complexes in Reaction Progress
The formation of a lithium-olefin π-complex is a critical step in the mechanism of intramolecular carbolithiation. illinois.edu This interaction brings the nucleophilic carbon-lithium bond and the electrophilic double bond into proximity, facilitating the cyclization reaction. The strength of this interaction can influence the rate and thermodynamics of the carbolithiation. illinois.edu
In the case of the organolithium derivative of this compound, the formation of the five-membered ring is thermodynamically favorable. The longer chain of the hexenyl system allows for a relatively strain-free transition state leading to the cyclopentylmethyl derivative. illinois.eduresearchgate.net It has been proposed that the rate-determining step in some carbolithiation reactions may not be the C-C bond formation itself, but rather the formation of the lithium-olefin complex, which may occur in concert with the disaggregation of organolithium clusters. illinois.eduresearchgate.net
The deshielding of the olefinic proton resonances in the ¹H NMR spectrum of related ω-alkenyllithium compounds provides evidence for the Li-olefin interaction in solution. researchgate.net
Influence of Solvent and Ligands on Reaction Outcome
Solvents and ligands play a crucial role in modulating the reactivity of organolithium reagents and, consequently, the outcome of intramolecular carbolithiation reactions. The addition of Lewis bases, such as tetrahydrofuran (B95107) (THF), can have a dual effect. On one hand, THF can displace the intramolecular Li-olefin interaction, and on the other hand, it can accelerate the rate of carbolithiation. researchgate.net
In the case of the shorter-chain (2,2-dimethylpent-4-en-1-yl)lithium, the addition of a Lewis base can induce a reversible carbolithiation to form a cyclobutylmethyllithium species. However, this transformation is thermodynamically unfavorable due to the high ring strain of the four-membered ring. researchgate.net For the hexenyl system derived from this compound, the propensity to cyclize is so high that the linear organolithium intermediate is not isolated, even in the presence of coordinating solvents like diethyl ether. illinois.edu This highlights the strong thermodynamic driving force for the formation of the five-membered ring in this system. Computational studies on related systems suggest that the solvent's primary role is to influence the aggregation state of the organolithium intermediates rather than directly activating the reactive species. researchgate.net
Mechanisms of Catalytic Reduction Processes
The catalytic reduction of alkyl halides like this compound offers an alternative pathway for their transformation, often involving radical intermediates. Nickel complexes are particularly effective catalysts for these reactions.
Electron Transfer Mechanisms in Nickel(I) Salen Catalysis
The catalytic reduction of 6-bromo-1-hexene (B1265582), a closely related compound, by electrogenerated nickel(I) salen provides insight into the electron transfer mechanisms. researchgate.net The process is initiated by the reduction of a Ni(II) precursor to a Ni(I) species. This highly reactive Ni(I) complex can then transfer a single electron to the alkyl halide. This electron transfer can occur through either an inner-sphere or an outer-sphere mechanism. nih.govosti.gov
In an inner-sphere electron transfer , the alkyl halide coordinates to the nickel center prior to electron transfer and cleavage of the carbon-halogen bond. nih.govosti.gov In contrast, an outer-sphere electron transfer involves the transfer of an electron from the nickel complex to the alkyl halide without prior coordination. nih.govosti.gov The specific pathway taken can be influenced by the nature of the ligands on the nickel catalyst and the structure of the alkyl halide. nih.govosti.gov For many nickel-catalyzed reductions of alkyl halides, an inner-sphere pathway or a concerted halogen-atom abstraction is considered more likely than a simple outer-sphere electron transfer. dicp.ac.cn
Radical Chain Propagation in Catalytic Reduction Systems
Following the initial electron transfer and cleavage of the carbon-bromine bond, a 5-hexen-1-yl radical is generated. This radical can then undergo a variety of reactions, which constitute the propagation steps of the radical chain mechanism. researchgate.net
One of the key reactions of the 5-hexen-1-yl radical is its rapid intramolecular cyclization to form a cyclopentylmethyl radical. researchgate.netresearchgate.net This cyclization is a well-established "radical clock" reaction, with a known rate constant. researchgate.net The resulting cyclopentylmethyl radical can then participate in several subsequent reactions:
Coupling: It can couple with another radical, such as another 5-hexen-1-yl radical or another cyclopentylmethyl radical, to form dimeric products. In the reduction of 6-bromo-1-hexene, this leads to products like 7-cyclopentylhept-1-ene and 1,2-dicyclopentylethane. researchgate.net
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another species in the reaction mixture to form methylcyclopentane. researchgate.net
Further Reduction: The radical can be further reduced by the Ni(I) catalyst to form an organonickel species, which can then undergo other reactions.
The distribution of products from these catalytic reductions provides evidence for the intermediacy of radicals and the competition between different radical pathways. researchgate.net For instance, the formation of a significant amount of the cyclized product, (phenylmethyl)cyclopentane, in the reaction of 6-bromohex-1-ene with a nickel catalyst and a phenylating agent, further supports the generation of a primary radical that cyclizes before being trapped. researchgate.net
The table below summarizes the products formed during the catalytic reduction of 6-bromo-1-hexene by nickel(I) salen, illustrating the outcomes of the radical chain process. researchgate.net
| Product | Structure | Formation Pathway |
| 1,11-Dodecadiene | CH2=CH(CH2)8CH=CH2 | Coupling of two 5-hexen-1-yl radicals |
| 7-Cyclopentylhept-1-ene | c-C5H9(CH2)2CH=CH2 | Coupling of a 5-hexen-1-yl radical and a cyclopentylmethyl radical |
| 1,2-Dicyclopentylethane | c-C5H9CH2CH2-c-C5H9 | Coupling of two cyclopentylmethyl radicals |
| 1-Hexene | CH2=CH(CH2)3CH3 | Hydrogen abstraction by the 5-hexen-1-yl radical |
| Methylcyclopentane | c-C5H9CH3 | Hydrogen abstraction by the cyclopentylmethyl radical |
Catalytic Applications Involving 6 Bromo 5,5 Dimethylhex 1 Ene
Transition Metal-Catalyzed Reductions of the Bromine Functional Group
The reduction of the carbon-bromine bond in alkyl halides is a fundamental transformation in organic synthesis. In the context of 6-bromo-5,5-dimethylhex-1-ene, this reduction can be achieved using transition metal catalysts, which offer high efficiency and selectivity.
Research on the catalytic reduction of structurally similar bromoalkenes, such as 6-bromo-1-hexene (B1265582), provides significant insights into the potential behavior of this compound. A key catalytic system for this transformation involves the use of Nickel(I) Salen, which is typically generated electrochemically from the corresponding Nickel(II) Salen precursor. researchgate.net The catalytically active Ni(I) species initiates a radical chain reaction by transferring an electron to the bromoalkene. researchgate.net This process leads to the formation of a 5-hexen-1-yl radical intermediate. The presence of the gem-dimethyl group at the 5-position in this compound would similarly lead to the formation of a 5,5-dimethylhex-1-en-6-yl radical.
The fate of the radical intermediate generated during the catalytic reduction of 6-bromo-1-hexene has been studied, and the product distribution offers a predictive model for the reduction of this compound. The primary products observed arise from dimerization and intramolecular cyclization of the radical intermediate. researchgate.net
In the case of the 5-hexen-1-yl radical, the following products are formed:
1,11-dodecadiene: Formed from the coupling of two 5-hexen-1-yl radicals. researchgate.net
7-cyclopentylhept-1-ene: Results from the coupling of a 5-hexen-1-yl radical with a cyclopentylmethyl radical. researchgate.net The cyclopentylmethyl radical is formed via the intramolecular cyclization of the 5-hexen-1-yl radical. researchgate.net
1,2-dicyclopentylethane: Arises from the dimerization of two cyclopentylmethyl radicals. researchgate.net
The steric hindrance introduced by the gem-dimethyl group in the 5,5-dimethylhex-1-en-6-yl radical, derived from this compound, would likely influence the ratio of these products. Increased steric bulk could potentially favor the formation of the cyclized product due to the Thorpe-Ingold effect, which can accelerate intramolecular reactions.
A representative product distribution from the catalytic reduction of 6-bromo-1-hexene is presented in the table below. researchgate.net
Product Distribution in the Nickel(I) Salen-Catalyzed Reduction of 6-Bromo-1-hexene
| Product | Yield (%) |
|---|---|
| 1,11-dodecadiene | Varies with substrate concentration |
| 7-cyclopentylhept-1-ene | Varies with substrate concentration |
| 1,2-dicyclopentylethane | Varies with substrate concentration |
| 1-hexene | Present |
Data extrapolated from studies on 6-bromo-1-hexene. The total yield of coupling products (1,11-dodecadiene, 7-cyclopentylhept-1-ene, and 1,2-dicyclopentylethane) ranged from 52% to 81%. researchgate.net
The selective transformation of this compound through catalytic reduction requires careful optimization of reaction conditions. Key parameters that can be adjusted include:
Catalyst Concentration: The concentration of the Nickel(I) Salen catalyst can influence the rate of the reaction and the product distribution. researchgate.net
Substrate Concentration: The initial concentration of the bromoalkene can affect the relative rates of intermolecular coupling versus intramolecular cyclization. researchgate.net
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species. Acetonitrile and dimethylformamide are commonly used for such electrochemical reductions. researchgate.net
Supporting Electrolyte: In electrocatalytic systems, the nature and concentration of the supporting electrolyte are crucial for conductivity and for minimizing side reactions. researchgate.net
By systematically varying these parameters, it is possible to steer the reaction towards the desired product, whether it be the linear dimer, the cyclized-coupled product, or the cyclized dimer.
Cross-Coupling Reactions of the Bromoalkene Substrate
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-Br bond, is a suitable substrate for such transformations.
Palladium catalysts are widely employed for cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings. beilstein-journals.orgmsu.eduunimi.it In the context of this compound, a Suzuki-Miyaura coupling with an organoboron reagent, for instance, would enable the introduction of a new carbon-based substituent at the 6-position.
The significant steric hindrance around the bromine atom, due to the adjacent gem-dimethyl group, is a critical factor to consider. This steric bulk can impede the oxidative addition step of the catalytic cycle, which is the initial interaction of the palladium(0) catalyst with the bromoalkene. To overcome this challenge, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center is often necessary. These ligands can stabilize the palladium catalyst and facilitate the oxidative addition process.
While palladium is the most common catalyst for cross-coupling reactions, other transition metals can also be effective. For substrates with significant steric hindrance, nickel-based catalysts can be a viable alternative. mit.edu Nickel catalysts are often more reactive than their palladium counterparts and can sometimes facilitate cross-coupling with sterically demanding substrates where palladium catalysts fail. The exploration of different ligand systems for nickel would be a crucial aspect of developing an efficient cross-coupling protocol for this compound. Furthermore, copper-catalyzed cross-coupling reactions, particularly for the formation of carbon-heteroatom bonds, could also be investigated. epfl.ch
Catalytic Cyclizations and Ring-Closing Metathesis Strategies
The primary catalytic application of this compound found in the literature is its use as a "radical clock" in studies of radical cyclization reactions, particularly within the framework of the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. researchgate.netresearchgate.net These reactions are initiated by a catalytic process, such as photoredox or redox catalysis, which generates the key 5,5-dimethylhex-5-en-1-yl radical intermediate.
Once formed, this radical can undergo two competing pathways: an intramolecular 5-exo-trig cyclization to form the (2,2-dimethylcyclopentyl)methyl radical, or an intermolecular reaction with a nucleophile to give an uncyclized product. researchgate.netresearchgate.net The ratio of the resulting cyclized and uncyclized products provides valuable kinetic data, allowing researchers to determine the rate constants for the reactions of the radical with various nucleophiles. researchgate.net
In experiments demonstrating the SRN1 mechanism, the reaction of this compound with nucleophiles such as the benzenethiolate (B8638828) (-SPh) or diphenylphosphide (-PPh2) anions gives a mixture of both the direct substitution product and the cyclized product. researchgate.netresearchgate.net This confirms the intermediacy of the 5,5-dimethylhex-5-en-1-yl radical and the operation of the SRN1 pathway. researchgate.net The initiation of these radical chain reactions can be achieved through various methods, including photostimulation or the use of a suitable catalyst to facilitate the initial electron transfer to the substrate. researchgate.net
While these studies provide significant mechanistic insights, the primary goal is often not the synthesis of the cyclized product itself but rather the understanding of radical reactivity. The data from these radical clock experiments are crucial for designing more complex synthetic routes that rely on radical-mediated cyclizations. researchgate.net
Table 1: Products of Catalytic Radical Cyclization of this compound
| Reactant | Nucleophile | Catalysis/Initiation | Uncyclized Product | Cyclized Product |
| This compound | -SPh | SRN1 Conditions | 5,5-Dimethyl-1-(phenylthio)hex-1-ene | (2,2-Dimethylcyclopentyl)methyl phenyl sulfide |
| This compound | -PPh2 | SRN1 Conditions | (5,5-Dimethylhex-5-en-1-yl)diphenylphosphine | ((2,2-Dimethylcyclopentyl)methyl)diphenylphosphine |
It is important to note that a review of the available scientific literature did not yield any specific examples of this compound being utilized in ring-closing metathesis (RCM) strategies. RCM reactions typically require a diene substrate to facilitate the intramolecular olefin metathesis, and as a mono-ene, this compound is not a direct substrate for this type of transformation.
Asymmetric Catalysis for Enantioselective Synthesis
Based on an extensive search of the scientific literature, there are no specific, documented examples of this compound being used as a substrate in catalytic asymmetric reactions for the purpose of enantioselective synthesis. While the cyclization of the 5,5-dimethylhex-5-en-1-yl radical generates a new stereocenter, the existing research has focused on its application as a radical clock in mechanistic studies rather than on developing stereocontrolled catalytic methods. researchgate.netresearchgate.net
The development of a catalytic system that could effect an enantioselective cyclization of this substrate would be a significant advancement, potentially providing chiral cyclopentane (B165970) derivatives. However, at present, such catalytic applications involving this compound are not reported in the reviewed literature.
Theoretical and Computational Studies on 6 Bromo 5,5 Dimethylhex 1 Ene Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. researchgate.netresearchgate.net DFT methods are used to model the behavior of electrons in a molecule to calculate its energy and other properties. researchgate.net This allows researchers to investigate the pathways of chemical reactions, such as the substitution and elimination reactions characteristic of haloalkanes like 6-Bromo-5,5-dimethylhex-1-ene.
A chemical reaction can be visualized as movement across a potential energy surface (PES), which plots the energy of a molecular system as a function of its geometry. Reactants and products occupy energy minima on this surface, while the path between them proceeds through a maximum energy point known as the transition state (TS). researchgate.net
DFT calculations are employed to map the PES for reactions involving this compound. For instance, in a nucleophilic substitution (S_N2) reaction where a nucleophile (e.g., CN⁻) replaces the bromine atom, DFT can compute the geometry of the pentacoordinate transition state and its associated energy barrier (activation energy). Similarly, for an E2 elimination reaction promoted by a strong base, calculations can identify the transition state where the base abstracts a proton simultaneously with the departure of the bromide ion. The calculated activation energies are crucial for determining the reaction rate. acs.org
Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical S_N2 Reaction of this compound with a Nucleophile (Nu⁻) (Note: The following data is illustrative of typical DFT results and is not from a specific published study on this exact reaction.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| TS | [Nu---C---Br]⁻ Transition State | +22.5 |
| Products | 6-Nu-5,5-dimethylhex-1-ene + Br⁻ | -15.0 |
This table demonstrates how DFT quantifies the energy changes along a reaction coordinate, with the transition state representing the kinetic barrier to the reaction.
DFT is also a predictive tool for molecular reactivity and selectivity. For this compound, two primary sites of reactivity exist: the electrophilic carbon attached to the bromine (C6) and the nucleophilic C=C double bond. DFT-based reactivity descriptors can predict how the molecule will interact with various reagents.
One such descriptor is the Fukui function, which identifies the sites within a molecule most susceptible to electrophilic or nucleophilic attack. For an electrophilic addition to the double bond (e.g., with HBr), DFT calculations would likely confirm that the terminal carbon (C1) is the preferred site for initial protonation due to the formation of a more stable secondary carbocation at C2, although steric hindrance from the nearby 5,5-dimethyl groups is a significant factor that can be quantified. The steric bulk of the dimethyl groups at the C5 position significantly hinders reactions at the adjacent C6 position, an effect that can be precisely modeled.
Conformational Analysis and Molecular Modeling
The flexibility of the hexane (B92381) chain in this compound allows it to adopt numerous spatial arrangements, or conformations, by rotation around its single bonds. These conformations can have different energies, and the most stable (lowest energy) conformer will be the most populated. Molecular modeling, often using DFT or other quantum methods, is essential for identifying these stable conformers and the energy barriers between them. acs.orgscribd.com
The analysis would focus on the rotation around the C4-C5 bond, which is sterically congested. The interaction between the bulky dimethyl groups and the rest of the alkyl chain dictates the conformational landscape. A potential energy scan, where the dihedral angle of a specific bond is systematically varied, can reveal the energy minima corresponding to stable conformers.
Table 2: Illustrative Conformational Analysis of the C3-C4-C5-C6 Dihedral Angle (Note: The following data is a hypothetical representation of a conformational search.)
| Conformer | C3-C4-C5-C6 Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
| A | ~60 | +0.8 | Gauche |
| B | ~180 | 0.0 | Anti (Most Stable) |
| C | ~300 (-60) | +0.8 | Gauche |
This analysis indicates that the 'Anti' conformation, where the bulky groups are furthest apart, is the most stable, a common finding in sterically hindered systems.
Quantum Chemical Investigations of Electronic Structure and Bonding
To gain a deeper understanding beyond molecular geometry, quantum chemical methods are used to probe the electronic structure and the nature of chemical bonds.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. researchgate.netresearchgate.net A key feature of NBO analysis is its ability to quantify delocalization effects, or charge transfer, between filled (donor) and empty (acceptor) orbitals. The energy associated with this delocalization, E(2), indicates the strength of the interaction.
For this compound, NBO analysis would quantify the high polarity of the C-Br bond. It would also reveal hyperconjugative interactions, such as the donation of electron density from a C-H sigma bond into the empty antibonding orbital of the C-Br bond (σ_CH -> σ*_CBr), which helps to stabilize the molecule.
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions (Note: This table presents plausible NBO results for this molecule.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (1) Br | σ* (C5-C6) | 3.5 | Lone Pair -> Antibonding |
| σ (C5-H) | σ* (C5-C6) | 2.1 | Hyperconjugation |
| π (C1=C2) | σ* (C3-H) | 1.8 | Hyperconjugation |
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines atoms and bonds based on the topology of the electron density (ρ). researchgate.net By analyzing the electron density at a "bond critical point" (BCP) between two atoms, AIM can classify the nature of the chemical bond. Key parameters include the electron density itself (ρ_BCP) and the sign of its Laplacian (∇²ρ_BCP).
For this compound, AIM analysis would characterize the C-Br bond as a polar covalent bond, with a relatively low ρ_BCP and a positive Laplacian, indicative of a bond with significant ionic character. In contrast, the C=C double bond would show a high ρ_BCP and a negative Laplacian, characteristic of a shared covalent interaction.
Table 4: Representative AIM Parameters for Key Bonds (Note: These values are illustrative of typical AIM results.)
| Bond | Electron Density (ρ_BCP) (a.u.) | Laplacian (∇²ρ_BCP) (a.u.) | Bond Type |
| C=C | ~0.30 | < 0 | Covalent (shared) |
| C-C | ~0.24 | > 0 | Covalent |
| C-Br | ~0.15 | > 0 | Polar Covalent |
Molecular Dynamics Simulations for Solvent and Temperature Effects
Molecular dynamics (MD) simulations offer a powerful lens to investigate the influence of the local environment—specifically solvent and temperature—on the behavior of this compound at an atomistic level. These simulations model the intricate dance of molecules over time, providing insights into conformational changes, reaction dynamics, and intermolecular interactions that are often difficult to probe experimentally.
The choice of solvent can significantly alter the energetics and pathways of chemical reactions. rsc.org For a molecule like this compound, which possesses both a nonpolar hydrocarbon backbone and a polar carbon-bromine bond, the surrounding solvent molecules can preferentially stabilize or destabilize certain conformations or transition states. rsc.org MD simulations can model these solvent effects explicitly, providing a detailed picture of the solvation shell and its impact on the solute's reactivity. nih.gov For instance, in polar solvents, the dipole moment of the C-Br bond would be expected to interact strongly with solvent dipoles, potentially influencing the rate of nucleophilic substitution or elimination reactions. In contrast, nonpolar solvents would have a lesser effect on the electrostatic properties of the molecule, and steric interactions might play a more dominant role.
Temperature is another critical factor that governs chemical processes. MD simulations can be performed at various temperatures to study its effect on the dynamics of this compound. Increasing the temperature generally leads to faster diffusion and more frequent and energetic collisions between molecules, which can accelerate reaction rates. However, temperature can also influence the conformational landscape of the molecule. By providing enough thermal energy to overcome rotational barriers, higher temperatures can lead to a broader distribution of conformations, potentially opening up new reaction pathways.
While specific MD simulation data for this compound is not extensively available in the public domain, we can infer its likely behavior based on studies of similar molecules, such as other substituted hexenes and bromoalkanes. acs.orgugent.be These studies often employ force fields like COMPASS to model the interatomic potentials. researchgate.net The simulations typically involve placing a single solute molecule in a box of solvent molecules and integrating Newton's equations of motion over a set of time steps.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Different Solvents
This interactive table outlines typical parameters that would be used in a molecular dynamics simulation to study the effects of different solvents on this compound.
| Parameter | Water (Polar Protic) | Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Hexane (Nonpolar) |
| Force Field | OPLS-AA / GROMOS | OPLS-AA / GROMOS | OPLS-AA / GROMOS |
| Solvent Model | TIP3P / SPC/E | Explicit DMSO model | Explicit Hexane model |
| Temperature (K) | 298, 323, 348 | 298, 323, 348 | 298, 323, 348 |
| Pressure (bar) | 1 | 1 | 1 |
| Ensemble | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) |
| Simulation Time (ns) | 50-100 | 50-100 | 50-100 |
| Time Step (fs) | 2 | 2 | 2 |
Table 2: Expected Qualitative Effects of Solvent and Temperature on this compound Dynamics
This table summarizes the anticipated qualitative outcomes from molecular dynamics simulations, detailing how solvent polarity and temperature would likely influence the behavior of this compound.
| Property | Effect of Increasing Solvent Polarity | Effect of Increasing Temperature |
| Solvation of C-Br Bond | Increased stabilization of the C-Br dipole. | Minor direct effect, but can influence solvent structure. |
| Conformational Flexibility | May favor more extended conformations to minimize steric hindrance with the solvation shell. | Increased population of higher energy conformers. |
| Diffusion Coefficient | Generally decreases due to stronger solute-solvent interactions. | Increases due to higher kinetic energy. |
| Reaction Rate (e.g., SN2) | Can either increase or decrease depending on the relative stabilization of reactants and the transition state. | Generally increases (Arrhenius behavior). |
The insights gained from such simulations are crucial for understanding reaction mechanisms and for the rational design of synthetic routes involving this compound. By computationally screening different solvents and temperatures, researchers can predict optimal conditions for desired chemical transformations, thereby saving experimental time and resources. frontiersin.org
6 Bromo 5,5 Dimethylhex 1 Ene As a Versatile Synthetic Building Block
Precursor for the Synthesis of Complex Alicyclic Systems
The strategic placement of a bromine atom and a terminal alkene in 6-Bromo-5,5-dimethylhex-1-ene makes it an ideal substrate for intramolecular radical cyclization reactions. This process, typically initiated by the generation of a radical at the carbon bearing the bromine, leads to the formation of five- and six-membered rings, which are foundational structures in many natural products and biologically active molecules.
Construction of Substituted Cyclopentane (B165970) and Cyclohexane (B81311) Derivatives
The radical generated from this compound can undergo cyclization to form either a five-membered (5-exo-trig) or a six-membered (6-endo-trig) ring system. The regioselectivity of this cyclization is a key aspect of its synthetic utility. While the formation of five-membered rings is generally favored kinetically according to Baldwin's rules, the presence of substituents and specific reaction conditions can influence the outcome.
The primary products of these cyclization reactions are substituted cyclopentane and cyclohexane derivatives. Specifically, the 5-exo-trig cyclization leads to the formation of a (1,1-dimethyl-2-methylenecyclopentyl)methyl radical, which can be subsequently trapped to yield functionalized cyclopentanes. The gem-dimethyl group on the cyclopentane ring is a common motif in various natural products.
While less common, the 6-endo-trig cyclization can also occur, leading to the formation of cyclohexane derivatives. The competition between these two pathways is a subject of mechanistic studies and can be influenced by factors such as the choice of radical initiator and reaction temperature.
Stereochemical Control in the Formation of Cyclic Structures
Achieving stereochemical control in radical cyclization reactions is a significant challenge in organic synthesis. For substrates like this compound, the stereochemistry of the newly formed stereocenters in the cyclic product is often determined by the conformation of the acyclic radical precursor in the transition state of the cyclization.
Research in the broader field of radical cyclizations has demonstrated that the introduction of chiral auxiliaries or the use of chiral catalysts can influence the stereochemical outcome. However, specific studies detailing high levels of stereocontrol in the cyclization of this compound itself are not extensively documented in the currently available literature. The development of stereoselective methods for the cyclization of this and related compounds remains an active area of research.
Integration into Tandem and Cascade Reaction Sequences
This compound is particularly well-suited for use in tandem and cascade reaction sequences, where multiple chemical transformations occur in a single synthetic operation. The initial radical cyclization event generates a new radical intermediate, which can then participate in subsequent reactions.
This compound has been utilized in the context of SRN1 (substitution, radical-nucleophilic, unimolecular) reactions. nih.govnih.govnih.gov In these processes, the radical generated from this compound undergoes cyclization, and the resulting cyclized radical is then trapped by a nucleophile. nih.govnih.govnih.gov This tandem sequence allows for the direct introduction of a variety of functional groups onto the newly formed cyclic scaffold. The competition between the direct substitution of the bromine atom and the cyclization-substitution pathway provides valuable mechanistic insights and serves as a "radical clock" to probe the rates of radical-nucleophile coupling reactions. nih.govnih.govnih.gov
Experiments involving this compound and its 3-oxa derivative in reactions with nucleophiles such as -SPh and -PPh2 have demonstrated the formation of both cyclized and uncyclized substitution products, confirming the operation of the SRN1 mechanism. nih.govnih.gov
Synthesis of Downstream Products and Functionalized Derivatives
The cyclized products derived from this compound serve as valuable intermediates for the synthesis of more complex molecules. The initial cyclization installs a gem-dimethyl-substituted carbocyclic core, which can be further elaborated.
For instance, the exocyclic methylene (B1212753) group present in the cyclopentane derivatives formed via 5-exo-trig cyclization is a versatile functional handle. It can undergo a variety of chemical transformations, including:
Hydrogenation: to produce the corresponding methyl-substituted cyclopentane.
Oxidation: to yield ketones or aldehydes.
Addition reactions: to introduce further functional groups.
Future Directions and Emerging Research Opportunities for 6 Bromo 5,5 Dimethylhex 1 Ene
Development of Novel and Sustainable Synthetic Pathways
The pursuit of green and efficient chemical processes is a driving force in modern synthetic chemistry. Future research on 6-bromo-5,5-dimethylhex-1-ene is expected to focus on developing more sustainable and atom-economical synthetic routes.
Current methods for producing similar bromoalkenes often rely on traditional reagents and solvents that pose environmental concerns. researchgate.net For instance, the synthesis of allylic bromides can involve N-bromosuccinimide, and solvents like carbon tetrachloride have been historically used. thieme-connect.de Innovations in this area could involve the use of greener solvents, such as ionic liquids or deep eutectic solvents, which are often recyclable and less toxic. researchgate.net Mechanochemical methods, which reduce or eliminate the need for solvents, also present a promising, albeit currently lower-yielding, avenue for the bromination of related structures.
Furthermore, catalytic approaches that minimize waste and improve efficiency are highly desirable. This includes exploring novel catalyst systems for reactions like the Finkelstein reaction, which can convert 6-iodo-5,5-dimethylhex-1-ene (B14453694) to its bromo counterpart with high purity. The development of recyclable catalysts for such transformations would significantly enhance the sustainability of its production.
Exploration of Unprecedented Reactivity Modes and Catalytic Systems
The dual functionality of this compound, with its reactive double bond and bromine leaving group, opens the door to a wide array of chemical transformations. Future research will likely uncover novel reactivity patterns by employing innovative catalytic systems.
Palladium-catalyzed reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unimi.it While palladium catalysis is well-established, its application to substrates like this compound could be further explored to develop new tandem reactions. nih.gov For example, a sequence involving an initial coupling at the bromide followed by a cyclization onto the alkene could provide rapid access to complex cyclic structures. The steric hindrance from the gem-dimethyl group is a key factor that influences reactivity in cross-coupling reactions, and the use of bulky phosphine (B1218219) ligands could be crucial for success.
Furthermore, the exploration of photocatalysis could unlock new reaction pathways. chinesechemsoc.org Energy transfer mechanisms, for example, can generate radical intermediates that participate in unprecedented rearrangements and additions. chinesechemsoc.org The application of visible-light-mediated photocatalysis to this compound could lead to novel cycloadditions or functionalizations that are not accessible through traditional thermal methods.
Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. Advanced computational and experimental techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
Density Functional Theory (DFT) calculations can provide valuable insights into transition states, activation barriers, and the regioselectivity of reactions. researchgate.net For instance, DFT can be used to predict the preferred site of attack in bromination reactions or to understand the influence of the gem-dimethyl group on the energetics of a reaction pathway.
Experimentally, kinetic studies and in-situ reaction monitoring techniques can provide real-time data on reaction progress and the formation of intermediates. acs.org The use of radical scavengers can help to determine whether a reaction proceeds through a radical mechanism. mdpi.com For example, in studies of related pyridine (B92270) rearrangements, the use of radical inhibitors helped to confirm an energy-transfer pathway. chinesechemsoc.org Combining these experimental approaches with computational modeling will offer a comprehensive picture of the reaction landscape.
Potential Applications in Materials Science and Other Chemical Disciplines
The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. The presence of the double bond allows for polymerization, while the bromo-substituent can be used for post-polymerization modification, introducing a wide range of functionalities.
For instance, this compound could be used to create polymers with tailored properties for specific applications. The gem-dimethyl group can impart increased thermal stability and hydrophobicity to the resulting polymer. Furthermore, the bromine atoms in the polymer backbone could serve as handles for cross-linking or for grafting other polymer chains, leading to the formation of complex macromolecular architectures.
Beyond materials science, derivatives of this compound could find applications in other areas of chemistry. For example, its structural motifs are found in precursors to bioactive molecules and specialty chemicals. smolecule.com The development of new reactions and a deeper understanding of its reactivity will undoubtedly expand its utility as a versatile building block in organic synthesis.
Q & A
Q. How can researchers optimize the synthesis of 6-Bromo-5,5-dimethylhex-1-ene to maximize yield?
- Methodological Answer : The bromination of 5,5-dimethylhex-1-ene can be optimized by controlling stoichiometry, solvent selection, and reaction temperature. For example, using diethyl ether as a solvent at 0°C with slow addition of bromine (1.0 equivalent) minimizes side reactions like over-bromination . After reaction completion, quenching with a saturated NaHCO₃ solution and extraction with Et₂O followed by crystallization (e.g., from ethanol) improves purity and yield . Key parameters to vary include reaction time (2–4 hours) and bromine addition rate.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify vinyl proton signals (δ 4.5–5.5 ppm for terminal alkene) and quaternary carbons from dimethyl groups (δ 25–30 ppm). Bromine’s deshielding effect shifts adjacent carbons to δ 30–40 ppm .
- IR Spectroscopy : Confirm C-Br stretching vibrations (~550–650 cm⁻¹) and alkene C-H stretches (~3050 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 189 (base peak) and isotopic splitting patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
Q. What are common side products in the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Over-bromination : Occurs with excess Br₂ or prolonged reaction times. Mitigate by using strict stoichiometric control (1.0 equiv Br₂) and monitoring via TLC .
- Elimination byproducts : Steric hindrance from dimethyl groups may lead to competing elimination. Use low temperatures (0–5°C) and polar aprotic solvents (e.g., THF) to favor electrophilic addition over elimination .
Advanced Research Questions
Q. How do steric effects from the 5,5-dimethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The dimethyl groups create steric hindrance, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). To address this:
- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) intermediate .
- Optimize reaction conditions (e.g., microwave irradiation) to enhance kinetic accessibility. Computational DFT studies can model transition states to predict regioselectivity and activation barriers .
Q. What computational methods predict the regioselectivity of bromination in 5,5-dimethylhex-1-ene derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For 5,5-dimethylhex-1-ene, the terminal alkene carbon (C1) has higher electron density, favoring bromine addition at C2 due to steric shielding from dimethyl groups .
- Molecular Dynamics Simulations : Model solvent effects (e.g., Et₂O vs. DCM) on transition-state stabilization. Polar solvents may reduce steric constraints, altering regioselectivity .
Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., GC-MS, NMR) to confirm product identity and purity .
- Control Experiments : Replicate studies under standardized conditions (solvent, temperature, catalyst batch) to isolate variables. For example, discrepancies in Pd-catalyzed reactions may arise from trace impurities in catalysts .
- Meta-Analysis : Statistically analyze published datasets to identify outliers or systematic biases (e.g., solvent purity, measurement techniques) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
